2-(4-ethyl-1-piperazinyl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone
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Overview
Description
Synthesis Analysis
Quinazolinone derivatives are synthesized through various methods, including the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives. This process can lead to the formation of quinazolin-2-ones among other related compounds, employing a cyclization-alkoxycarbonylation strategy under specific conditions (Costa et al., 2004)(Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of quinazolinones often includes diverse substituents which contribute to their wide range of biological activities. For instance, the presence of a piperazinyl group can significantly influence the compound's binding affinity to various receptors, altering its pharmacological profile (Intagliata et al., 2017)(Intagliata et al., 2017).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclization and condensation, to form new derivatives with potential biological activities. For instance, the oxidative cyclization of 2-arylidineamino-4-fluoro-5-(4-methyl-1-piperazinyl)benzamides can yield new quinazolinone derivatives (Abdel-Jalil et al., 2005)(Abdel-Jalil et al., 2005).
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-5-26-6-8-27(9-7-26)23-24-14-17-18(25-23)10-15(11-19(17)28)16-12-20(29-2)22(31-4)21(13-16)30-3/h12-15H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCXGNKMUFQVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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